2-ethyl-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]butanamide
Description
2-ethyl-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]butanamide is a synthetic organic compound featuring a 1,3,4-thiadiazole core substituted with a 4-fluorophenyl group at the 5-position and a butanamide moiety at the 2-position. The thiadiazole ring is a heterocyclic system known for its diverse pharmacological and agrochemical applications. The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the ethylbutanamide side chain may influence binding affinity and solubility.
Properties
IUPAC Name |
2-ethyl-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3OS/c1-3-9(4-2)12(19)16-14-18-17-13(20-14)10-5-7-11(15)8-6-10/h5-9H,3-4H2,1-2H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGNPJLDUGPVLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]butanamide typically involves the formation of the thiadiazole ring followed by the introduction of the 4-fluorophenyl and butanamide groups. One common method involves the cyclization of appropriate thiosemicarbazide derivatives with suitable reagents to form the thiadiazole ring. The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the compound can lead to the formation of thiols or amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-ethyl-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structurally related 1,3,4-thiadiazole derivatives and their properties:
Structure-Activity Relationships (SAR)
- Thiadiazole Core : Essential for binding to biological targets (e.g., enzymes or receptors).
- 4-Fluorophenyl Group : Increases metabolic stability and membrane permeability.
- Side Chain Variations :
Biological Activity
The compound 2-ethyl-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]butanamide is a novel organic molecule that incorporates a thiadiazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications and mechanisms of action.
Chemical Structure
The molecular formula of this compound can be represented as follows:
- Chemical Formula: C13H16FN3S
- Molecular Weight: 267.35 g/mol
The structural characteristics that contribute to its biological activity include:
- A thiadiazole ring , which is often associated with antimicrobial and anti-inflammatory properties.
- A fluorophenyl group , which can enhance lipophilicity and bioactivity.
Biological Activity Overview
Research indicates that compounds featuring a thiadiazole structure exhibit a range of biological activities:
- Antimicrobial Activity : Thiadiazole derivatives have shown significant antibacterial and antifungal properties. For instance, studies have demonstrated that similar compounds inhibit the growth of various pathogenic bacteria and fungi through disruption of cellular processes.
- Anti-inflammatory Effects : Some thiadiazole derivatives have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.
- Anticancer Potential : The anticancer properties of thiadiazoles are attributed to their ability to induce apoptosis in cancer cells and inhibit tumor growth. Molecular docking studies suggest that these compounds may interact with key proteins involved in cancer progression.
- Neuroprotective Effects : Certain thiadiazole compounds have shown promise in neuroprotection, potentially offering therapeutic avenues for neurodegenerative diseases.
The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses based on related compounds include:
- Enzyme Inhibition : Thiadiazoles may act as inhibitors of enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Modulation : These compounds might interact with specific receptors or ion channels, altering cellular signaling pathways that lead to therapeutic effects.
Case Studies and Research Findings
Recent studies have highlighted the potential of thiadiazole derivatives in various therapeutic contexts:
-
Antibacterial Activity Study :
- A study demonstrated that a series of thiadiazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL.
-
Anticancer Research :
- In vitro assays showed that certain thiadiazole derivatives induced apoptosis in human breast cancer cell lines (MCF-7) through activation of caspase pathways, suggesting potential for cancer therapy.
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Neuroprotective Effects :
- Another investigation indicated that a related thiadiazole compound protected neuronal cells from oxidative stress-induced damage, highlighting its potential in treating neurodegenerative disorders.
Comparative Analysis
To further understand the biological activity of this compound, it is useful to compare it with other known thiadiazole derivatives:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Thiadiazole A | Contains thiadiazole ring | Antibacterial |
| Thiadiazole B | Fluorinated phenyl group | Anticancer |
| Thiadiazole C | Alkyl substitution | Anti-inflammatory |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
